molecular formula C17H24N4O3 B14037345 tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate

tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate

Cat. No.: B14037345
M. Wt: 332.4 g/mol
InChI Key: VEZCUWZARZNNLX-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring with an imidazo[4,5-c]pyridine core

Preparation Methods

The synthesis of tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This is achieved through a reaction with tert-butyl carbamate, often in the presence of a base.

    Functionalization of the pyridine ring:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 1-methyl-2-oxo-3-pyridin-2-yl-4,6,7,7a-tetrahydro-3aH-imidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H24N4O3/c1-17(2,3)24-16(23)20-10-8-12-13(11-20)21(15(22)19(12)4)14-7-5-6-9-18-14/h5-7,9,12-13H,8,10-11H2,1-4H3

InChI Key

VEZCUWZARZNNLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)N(C(=O)N2C)C3=CC=CC=N3

Origin of Product

United States

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